Chloranthalactone E
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Overview
Description
Chloranthalactone E is a natural organic compound belonging to the sesquiterpenoid class, specifically found in the plant genus Chloranthus This compound is characterized by its unique chemical structure, which includes a lactone ring and multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloranthalactone E can be synthesized through a series of chemical reactions starting from simpler organic molecules. One common synthetic route involves the aldol reaction followed by cyclization and oxidation steps. The key steps include:
Aldol Reaction: Combining aldehydes and ketones to form β-hydroxy ketones.
Cyclization: Formation of the lactone ring through intramolecular reactions.
Oxidation: Introduction of oxygen-containing functional groups to achieve the final structure.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the roots of Chloranthus serratus. The extraction process may include solvent extraction and ultrasonic extraction, followed by purification steps to obtain a high-purity product .
Chemical Reactions Analysis
Chloranthalactone E undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Replacement of functional groups with other substituents using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Dess-Martin periodinane, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, tetrahydrofuran.
Major products formed from these reactions include various oxidized or reduced derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
Chloranthalactone E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid biosynthesis and chemical transformations.
Biology: Investigated for its role in plant growth regulation and defense mechanisms.
Medicine: Studied for its potential anti-inflammatory, anti-tumor, and immunomodulatory effects.
Industry: Utilized as a plant growth regulator to improve crop yield and quality.
Mechanism of Action
The mechanism of action of Chloranthalactone E involves its interaction with various molecular targets and pathways. It exerts its effects by:
Inhibiting Enzymes: this compound inhibits enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Modulating Signaling Pathways: It affects signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and immune responses.
Comparison with Similar Compounds
Chloranthalactone E is unique among sesquiterpenoids due to its specific chemical structure and biological activities. Similar compounds include:
Chloranthalactone A: Another sesquiterpenoid with a similar lactone ring structure but different substituents.
Serralactone A: A sesquiterpenoid isolated from Chloranthus serratus with distinct biological activities.
8β, 9α-Dihydroxylindan-4(5), 7(11)-dien-8α, 12-olide: Another sesquiterpenoid with a different ring system and functional groups.
This compound stands out due to its potent anti-inflammatory and anti-tumor properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(1S,7R,8S,9S,10R,12S)-7,8-dihydroxy-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]tridec-3-en-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)19-15(10,18)13(14)17/h8-9,11,13,17-18H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLXBYGPGVKTBK-NRLMIDHWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C(C2(OC1=O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@@H]([C@@]2(OC1=O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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